molecular formula C12H10FNO B13290154 4-(2-Fluoro-4-methoxyphenyl)pyridine

4-(2-Fluoro-4-methoxyphenyl)pyridine

Cat. No.: B13290154
M. Wt: 203.21 g/mol
InChI Key: HGCPYCYPFRBNLJ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxyphenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method typically employs a boron reagent and a halogenated pyridine derivative under mild reaction conditions .

Another method involves the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® or CsSO₄F. These reactions are usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

4-(2-Fluoro-4-methoxyphenyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The methoxy group may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of a fluorine atom and a methoxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making the compound valuable for specific applications in research and industry. The presence of the methoxy group can enhance the compound’s solubility and reactivity compared to its trifluoromethyl analogs.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10FNO/c1-15-10-2-3-11(12(13)8-10)9-4-6-14-7-5-9/h2-8H,1H3

InChI Key

HGCPYCYPFRBNLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC=C2)F

Origin of Product

United States

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